N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide
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Overview
Description
N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide is a complex organic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.408. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups and an indene moiety with a hydroxyl group, linked through a prop-2-enamide chain.
Preparation Methods
The synthesis of N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,6-dimethylpyridine with a suitable alkylating agent to introduce the methyl group at the 3-position. This intermediate is then coupled with the indene derivative under specific conditions to form the final product. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide can be compared with similar compounds such as:
2,6-Dimethylpyridine: A simpler compound with similar pyridine substitution but lacking the indene moiety.
Indene derivatives: Compounds with similar indene structures but different substituents.
Prop-2-enamide derivatives: Compounds with variations in the amide chain. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(2,6-dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-19(24)22(12-16-10-9-13(2)21-14(16)3)20-17-8-6-5-7-15(17)11-18(20)23/h4-10,18,20,23H,1,11-12H2,2-3H3/t18-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNUFIKIIRILCU-QUCCMNQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN(C2C(CC3=CC=CC=C23)O)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)CN([C@@H]2[C@@H](CC3=CC=CC=C23)O)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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